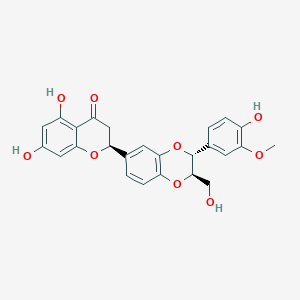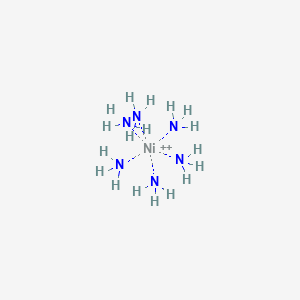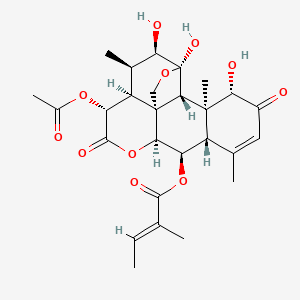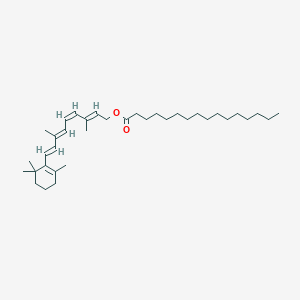
11-cis-Retinyl palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-cis-Retinyl palmitate belongs to the class of organic compounds known as wax monoesters. These are waxes bearing an ester group at exactly one position. 11-cis-Retinyl palmitate is considered to be a practically insoluble (in water) and relatively neutral molecule. 11-cis-Retinyl palmitate has been primarily detected in urine. Within the cell, 11-cis-retinyl palmitate is primarily located in the membrane (predicted from logP) and cytoplasm. 11-cis-Retinyl palmitate can be biosynthesized from 11-cis-retinol.
11-cis-retinyl palmitate is the 11-cis-isomer of retinyl palmitate. It has a role as a human metabolite. It derives from an 11-cis-retinol.
Applications De Recherche Scientifique
Role in the Visual Cycle
11-cis-Retinyl palmitate plays a critical role in the visual cycle. Studies have shown that Rpe65, a protein in retinal pigment epithelial cells, is key in the enzymatic conversion of all-trans-retinyl palmitate to 11-cis-retinol, which is essential for synthesizing the visual chromophore (Mata et al., 2004). Additionally, research indicates that RPE65 binds all-trans-retinyl palmitate but not 11-cis-retinyl palmitate, suggesting its specific role in the visual cycle (Gollapalli & Rando, 2003).
Topical Delivery and Skin Applications
11-cis-Retinyl palmitate's application in skin disorders is notable. A 2020 study designed nanoemulgel for improved topical delivery of retinyl palmitate, aiming to treat skin conditions like acne, skin aging, and wrinkles more effectively (Algahtani et al., 2020).
Microbial Production and Cosmeceutical Application
A study in 2020 demonstrated the microbial production of retinyl palmitate and its potential as a cosmeceutical. Engineered Escherichia coli produced high levels of retinyl palmitate, showing promising applications in the cosmetic and biotechnology industry (Choi et al., 2020).
Phototoxicity and UV Interactions
The interaction of 11-cis-Retinyl palmitate with UV light has been studied for its potential phototoxicity. Research has shown that retinyl palmitate in human ocular lipofuscin is phototoxic and contributes to the onset of age-related macular degeneration (Lamb et al., 2001). Another study found that retinyl palmitate is photomutagenic in combination with UVA exposure in mouse lymphoma cells, suggesting the need for caution in its use under sunlight exposure (Mei et al., 2005).
Cancer Chemoprevention and Therapy
Retinyl palmitate has been investigated for its role in cancer chemoprevention and therapy. Studies have explored its potential in treating oral premalignant lesions and reducing oral cancer risk, although results have been mixed and suggest the need for further research (Papadimitrakopoulou et al., 2009).
Propriétés
Numéro CAS |
51249-33-3 |
|---|---|
Formule moléculaire |
C36H60O2 |
Poids moléculaire |
524.9 g/mol |
Nom IUPAC |
[(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate |
InChI |
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20-,27-26+,31-22+,32-28+ |
Clé InChI |
VYGQUTWHTHXGQB-SXFSSFKVSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



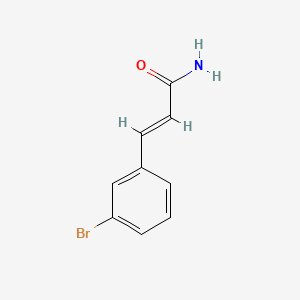
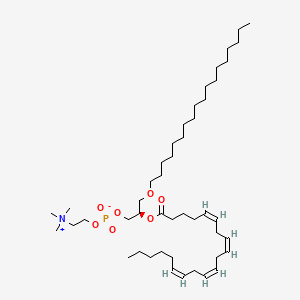

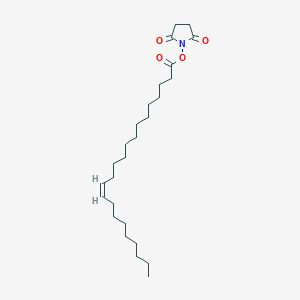

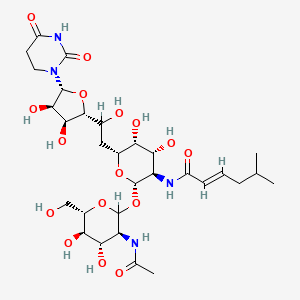

![1-[4-[(E)-2-[4-[(E)-2-(4-pyridin-1-ium-1-ylphenyl)ethenyl]phenyl]ethenyl]phenyl]pyridin-1-ium](/img/structure/B1235029.png)

